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Frequency and Risk of the Prothrombin G20210A
Variant

Population / Study Group Variant Frequency / Genotype
Associated Risk (Odds
Ratio)

General Population (European)
[1]

2-5% of Americans of European

ancestry

n/a

Northern Greece (Population-
based) [2]

Allele frequency: 3.7% n/a

| Turkish VTE Patients (2025 Study) [3] | • DVT patients: 10.9% (Heterozygous) • PE patients: 9.5%

(Heterozygous) | n/a | | Meta-Analysis (Cited in ClinVar) [4] | n/a | Heterozygous: 3.18 - 5.38 (for VTE) | |

Literature Review (Cited in ClinVar) [4] | n/a | Heterozygous: 1.9 - 11.5 fold increase (for VTE) |
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The studies referenced above used standardized clinical genotyping methods to identify the prothrombin

G20210A variant. Below is a detailed workflow based on the described methodologies [3] [2].

Prothrombin G20210A Genotyping Workflow

Key Genotyping Methods

Whole Blood Collection
(K3-EDTA Tubes)

Genomic DNA Extraction
(QIAamp DNA Blood Mini Kit)

Real-Time PCR Amplification
with Specific Primers/Probes

Variant Detection
(Melting Curve Analysis)

• Real-Time PCR with
  hybridization probes
  (LightMix IVD kits)

• Real-Time PCR with
  Cobas Z 480 LightCycler

  (Roche)

Genotype Result
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Biological Pathway of the Variant

The prothrombin G20210A variant exerts its effect through a gain-of-function mechanism. The following

diagram illustrates how the genetic change in the F2 gene leads to an increased risk of thrombosis [4] [1].
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Prothrombin G20210A Thrombophilia Pathway
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Interpretation Guide for Researchers

Establishing Risk: The data confirms that the G20210A variant is an established risk factor for VTE,

with odds ratios consistently above 1. However, its penetrance is incomplete, meaning many
carriers will never experience a thrombotic event [4] [1].

Relative Prevalence: In direct comparisons within patient groups, the frequency of G20210A is often
lower than other common thrombophilic mutations like Factor V Leiden and PAI-1 4G/5G, highlighting

the importance of evaluating a panel of genetic factors in thrombophilia risk assessment [3].
Population Stratification: The variant's frequency demonstrates a gradient across European
populations, being more common in Southern Europe. This underscores the necessity of using
population-appropriate control data for genetic association studies [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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